molecular formula C7H16N4O B8583213 (Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE

(Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE

Cat. No.: B8583213
M. Wt: 172.23 g/mol
InChI Key: OCKWQPYGAAJALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE is a chemical compound with the molecular formula C7H16N4O. It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and an ethanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE typically involves the reaction of 4-methylpiperazine with an appropriate ethanimidamide precursor. The reaction conditions often include the use of solvents such as ethanol and reaction temperatures ranging from room temperature to reflux conditions. The reaction may be catalyzed by acids or bases, depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

(Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethanimidamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-hydroxy-2-(4-methylpiperazin-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O/c1-10-2-4-11(5-3-10)6-7(8)9-12/h12H,2-6H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKWQPYGAAJALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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